molecular formula C18H17N3O4 B2797179 2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile CAS No. 902938-97-0

2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile

Cat. No.: B2797179
CAS No.: 902938-97-0
M. Wt: 339.351
InChI Key: KXXFVYNEQORFJM-UHFFFAOYSA-N
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Description

2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in the fields of drug discovery and material synthesis due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile typically involves the reaction of 1-(2-Furoyl)piperazine with an appropriate benzonitrile derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the furoyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce piperazine derivatives with altered functional groups .

Scientific Research Applications

2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furoyl)piperazine: Shares the furoyl and piperazine moieties but lacks the benzonitrile group.

    2-{2-[4-(2-Furoyl)piperazin-1-yl]-4-amino-6-benzyloxy-7-methoxyquinazoline hydrochloride monohydrate}: Contains additional functional groups that confer different properties.

Uniqueness

2-{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethoxy}benzonitrile is unique due to its combination of the furoyl, piperazine, and benzonitrile groups, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable tool in various fields of scientific research.

Properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c19-12-14-4-1-2-5-15(14)25-13-17(22)20-7-9-21(10-8-20)18(23)16-6-3-11-24-16/h1-6,11H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXFVYNEQORFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2C#N)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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